molecular formula C14H20N2O2 B12497588 4-methoxy-N-(piperidin-4-ylmethyl)benzamide

4-methoxy-N-(piperidin-4-ylmethyl)benzamide

Cat. No.: B12497588
M. Wt: 248.32 g/mol
InChI Key: YGURQNWFBYUDBQ-UHFFFAOYSA-N
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Description

4-methoxy-N-(piperidin-4-ylmethyl)benzamide is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(piperidin-4-ylmethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with piperidine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(piperidin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 4-methoxy-N-(piperidin-4-ylmethyl)aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(piperidin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety may facilitate binding to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzamide: Lacks the piperidin-4-ylmethyl group, resulting in different chemical and biological properties.

    N-(piperidin-4-ylmethyl)benzamide: Lacks the methoxy group, which can affect its reactivity and interactions with molecular targets.

Uniqueness

4-methoxy-N-(piperidin-4-ylmethyl)benzamide is unique due to the presence of both the methoxy and piperidin-4-ylmethyl groups

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-methoxy-N-(piperidin-4-ylmethyl)benzamide

InChI

InChI=1S/C14H20N2O2/c1-18-13-4-2-12(3-5-13)14(17)16-10-11-6-8-15-9-7-11/h2-5,11,15H,6-10H2,1H3,(H,16,17)

InChI Key

YGURQNWFBYUDBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCNCC2

Origin of Product

United States

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